molecular formula C27H32N2O5 B14944529 Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B14944529
M. Wt: 464.6 g/mol
InChI Key: WBSPKXSSWKJGHI-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a variety of functional groups, including ester, piperidine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with piperidine under acidic conditions to form the piperidine intermediate.

    Formation of the Pyrrolidine Ring: The piperidine intermediate is then reacted with succinic anhydride to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine derivative with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industry: It is explored for its potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Methyl p-methoxycinnamate
  • 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

Ethyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and the methoxyphenyl group enhances its potential as a pharmacological agent, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 4-[3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C27H32N2O5/c1-3-34-27(32)21-8-10-22(11-9-21)29-25(30)18-24(26(29)31)28-16-14-20(15-17-28)5-4-19-6-12-23(33-2)13-7-19/h6-13,20,24H,3-5,14-18H2,1-2H3

InChI Key

WBSPKXSSWKJGHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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